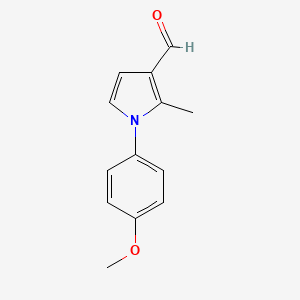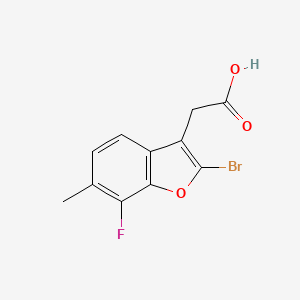
3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine is a compound that features a pyrrolidine ring, a benzyl group, and a chlorinated pyridine ring
Preparation Methods
The synthesis of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 2-chloro-3-methylpyridine with benzylamine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated pyridine ring, using reagents like sodium methoxide. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the chlorinated pyridine ring can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and chlorinated pyridines. For example:
3-(1-Benzylpyrrolidin-2-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-(1-Benzylpyrrolidin-2-yl)-6-chloropyridine: Similar structure but without the methyl group, which can influence its steric and electronic properties. The uniqueness of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19ClN2 |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
3-(1-benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine |
InChI |
InChI=1S/C17H19ClN2/c1-13-15(9-10-17(18)19-13)16-8-5-11-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3 |
InChI Key |
OESPCCGEVKNVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)





![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)

